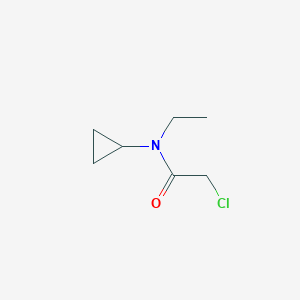

2-chloro-N-cyclopropyl-N-ethylacetamide

Übersicht

Beschreibung

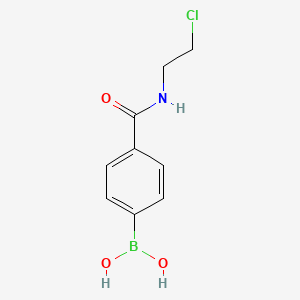

2-chloro-N-cyclopropyl-N-ethylacetamide is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for 2-chloro-N-cyclopropyl-N-ethylacetamide is1S/C7H12ClNO/c1-2-9(6-3-4-6)7(10)5-8/h6H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

2-chloro-N-cyclopropyl-N-ethylacetamide is a liquid at room temperature . It has a molecular weight of 161.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Conformational Restriction in Bioactive Compounds

The research by Watanabe et al. (2010) highlights the use of cyclopropane compounds, including derivatives similar to 2-chloro-N-cyclopropyl-N-ethylacetamide, in histamine H3 receptor antagonists. They focus on using the cyclopropylic strain to restrict conformations in these compounds, enhancing their pharmacological activity (Watanabe et al., 2010).

Antifungal Activity

Maruoka et al. (2008) synthesized a series of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, including compounds related to 2-chloro-N-cyclopropyl-N-ethylacetamide, demonstrating significant antifungal activity against Candida albicans (Maruoka et al., 2008).

Synthesis of Naphthyridine Derivatives

Kiely (1991) detailed a method for preparing ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a process involving steps related to the synthesis of compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide (Kiely, 1991).

Development of Chiral Cyclopropane Units

Kazuta et al. (2002) worked on developing chiral cyclopropane units with differential carbon substituents, which are relevant to the synthesis of compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide. Their work aids in understanding the conformational aspects of these compounds (Kazuta et al., 2002).

Protein Synthesis Inhibition Study

Deal et al. (1980) investigated the effects of chloracetamides, including compounds structurally similar to 2-chloro-N-cyclopropyl-N-ethylacetamide, on protein synthesis in both in vivo and in vitro models. This study contributes to understanding the biological impact of these compounds (Deal et al., 1980).

Reactions with Active Methylene Group Anions

Boyle et al. (1984) studied reactions involving 2-chloro-3-methyl-1,4-naphthoquinone, a process pertinent to understanding the chemical behavior of compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide in organic synthesis (Boyle et al., 1984).

Formation of Chloroacetonitrile and N,2-Dichloroacetamide

Kimura et al. (2013) explored the formation of chloroacetonitrile and N,2-dichloroacetamide from reactions involving chloroacetaldehyde, which can provide insights into the chemical behavior of similar compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide in water systems (Kimura et al., 2013).

Radiosynthesis of Chloroacetanilide Herbicide

Latli and Casida (1995) described the radiosynthesis of a chloroacetanilide herbicide, a process relevant to understanding the synthesis and potential applications of related compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide (Latli & Casida, 1995).

Mechanistic Probes in Nitrosation of Aromatic Amines

Loeppky and Elomari (2000) synthesized N-cyclopropyl-N-alkylanilines, including compounds structurally related to 2-chloro-N-cyclopropyl-N-ethylacetamide, and examined their reactions, contributing to the understanding of the nitrosation of N,N-dialkyl aromatic amines (Loeppky & Elomari, 2000).

Cyclopalladation of Meta-Toluidine Analogues

Mossi et al. (1992) studied the cyclopalladation of aniline derivatives, including processes relevant to compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide, enhancing the understanding of metal-mediated reactions in organic synthesis (Mossi et al., 1992).

Wirkmechanismus

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with the compound are H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-chloro-N-cyclopropyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-2-9(6-3-4-6)7(10)5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNXWMRRAHPQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280913 | |

| Record name | 2-Chloro-N-cyclopropyl-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-cyclopropyl-N-ethylacetamide | |

CAS RN |

1087792-38-8 | |

| Record name | 2-Chloro-N-cyclopropyl-N-ethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-cyclopropyl-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)

![3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid](/img/structure/B1461715.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)

![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1461723.png)